molecular formula C7H11F3N2O3 B1371670 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one CAS No. 862713-98-2

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

Cat. No. B1371670
CAS RN: 862713-98-2
M. Wt: 228.17 g/mol
InChI Key: JAMGLKGCPSLRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one, also known as TBCA, is a versatile chemical compound used in a variety of scientific applications. It is a colorless liquid with a sweet smell, and is highly soluble in water, alcohol, and many organic solvents. TBCA has been used in the synthesis of a variety of small molecules, as well as in the preparation of various pharmaceuticals and other products. TBCA is also known to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in the laboratory.

Scientific Research Applications

  • Palladium-Catalyzed Carbonylation : This compound has been utilized in palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides. This process is a key step in synthesizing fluorinated alpha-amino acids, which are valuable in various chemical and pharmaceutical applications. The reaction is enhanced using additives like DMF or DMI, leading to selective formation of tert-butyl iminoesters (Amii et al., 2000).

  • Synthesis of Aminomalonate and (Amino)(cyano)acetate Residues : This compound has been used in the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues. These peptides can be alkylated and added to Michael acceptors, leading to products with potential applications in peptide modification and drug development (Matt & Seebach, 1998).

  • Fluorescent Amino Acid Derivative Synthesis : It has been used in synthesizing a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine. This derivative is significant in peptide studies due to its intense long-wave absorption and emission, making it a useful analytical probe for peptide conformation analysis (Szymańska et al., 2003).

  • Synthesis of Nucleic-Acid Analogues : This compound has also been used in synthesizing building blocks for nucleic-acid analogs with a chiral, flexible polyamide backbone. This application is particularly relevant in the field of synthetic biology and molecular engineering (Savithri et al., 1996).

  • Lipophilic Amino Acid Syntheses : It plays a role in synthesizing enantiomerically pure, lipophilic amino acids. Such amino acids have applications in medicinal chemistry and protein engineering due to their unique structural and conformational properties (Medina et al., 2000).

  • Deprotection and Acylation in Polyamide Derivatives : This compound is involved in the synthesis of penta-N-protected polyamides, showcasing its utility in selective deprotection and acylation processes. This application is vital in developing specific and targeted therapeutic agents (Pak & Hesse, 1998).

properties

IUPAC Name

tert-butyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGLKGCPSLRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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